
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPO or MPO-5, and it belongs to the class of oxadiazoles.
作用機序
The mechanism of action of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation and survival. It has also been shown to modulate the expression of various genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce oxidative stress and inflammation, improve mitochondrial function, and modulate the expression of various genes involved in cancer cell proliferation and survival. It has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the major advantages of using 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide in lab experiments is its potent anticancer activity. It can be used to study the mechanisms of cancer cell proliferation and survival and to develop new anticancer drugs. Another advantage is its neuroprotective effects, which can be used to study the mechanisms of neurodegenerative diseases and to develop new treatments.
However, there are also some limitations to using MPO-5 in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to use in certain experiments. Another limitation is its potential toxicity, which can limit its use in certain cell lines and animal models.
将来の方向性
There are several future directions for research on 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide. One direction is to study its potential applications in other fields, such as cardiovascular disease and diabetes. Another direction is to develop new derivatives of MPO-5 with improved solubility and potency. Finally, more studies are needed to fully understand the mechanism of action of this compound and to identify its potential side effects and toxicity.
合成法
The synthesis of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide is a multi-step process that involves the reaction of various reagents. The first step is the synthesis of 4-methoxybenzohydrazide, which is then reacted with ethyl chloroformate to produce 4-methoxyphenyl-N-ethylcarbamate. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to produce 3-(4-methoxyphenyl)-5-(2-hydroxy-2-methylpropyl)-1,2,4-oxadiazole. Finally, this compound is reacted with p-toluenesulfonyl chloride to produce this compound.
科学的研究の応用
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of cancer research. Studies have shown that MPO-5 has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It works by inhibiting the proliferation of cancer cells and inducing apoptosis.
Another potential application of MPO-5 is in the field of neuroscience. Studies have shown that this compound has neuroprotective effects and can protect neurons from oxidative stress and inflammation. It has also been shown to improve cognitive function and memory in animal models.
特性
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-3-7-15(8-4-13)20-17(23)11-12-18-21-19(22-25-18)14-5-9-16(24-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKYKJNHYSLDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


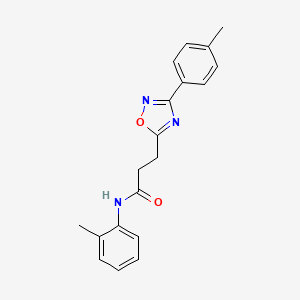
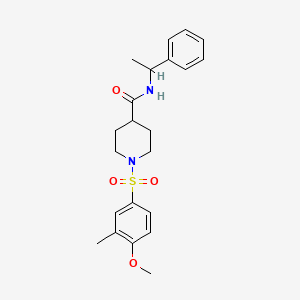
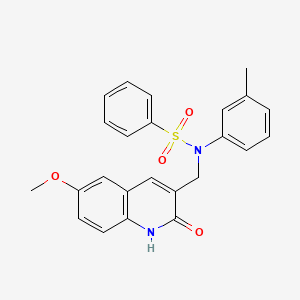
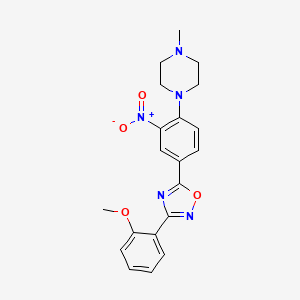
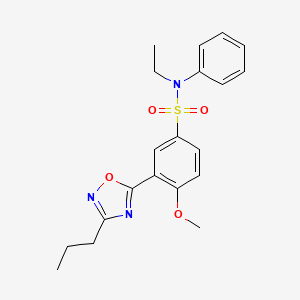
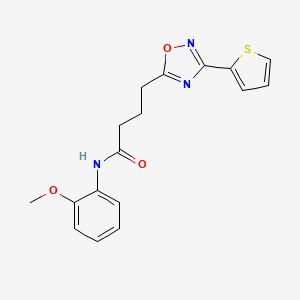
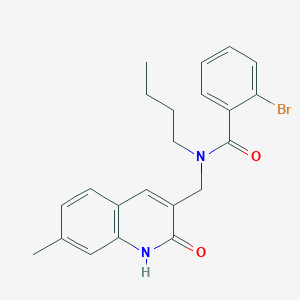
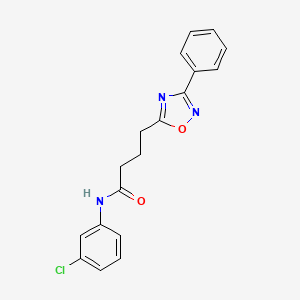
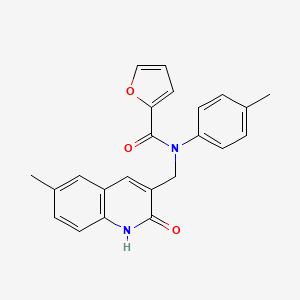
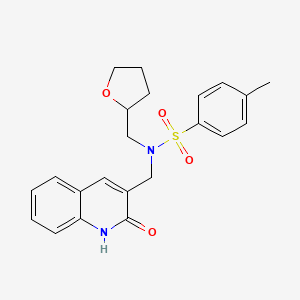
![7-(1-hydroxypropyl)-8-methylindolizino[1,2-b]quinolin-9(11H)-one (R,S-Mappicine)](/img/structure/B7703413.png)

